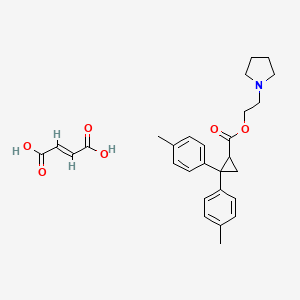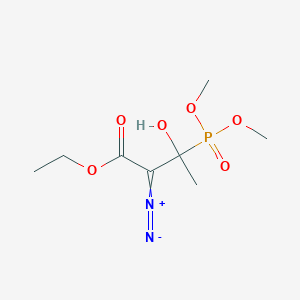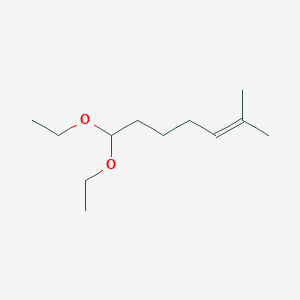
7,7-Diethoxy-2-methylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diethoxy-2-methylhept-2-ene: is an organic compound with the molecular formula C11H22O2. It is characterized by the presence of two ethoxy groups and a double bond in its structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxy-2-methylhept-2-ene typically involves the alkylation of 2-methylhept-2-ene with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-methylhept-2-ene and ethyl orthoformate.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C.
Product Isolation: The product is isolated by distillation or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7,7-Diethoxy-2-methylhept-2-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7,7-Diethoxy-2-methylhept-2-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.
Biology: In biological research, this compound can be used to study the effects of alkylation on biological systems. It serves as a model compound to investigate the interactions between organic molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including polymerization and material modification.
Mecanismo De Acción
The mechanism of action of 7,7-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in electrophilic addition reactions, where it can react with electrophiles to form new bonds. The ethoxy groups can undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparación Con Compuestos Similares
2-Methylhept-2-ene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
7,7-Dimethoxy-2-methylhept-2-ene: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
7,7-Diethoxyhept-2-ene: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 7,7-Diethoxy-2-methylhept-2-ene is unique due to the presence of both ethoxy groups and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
52093-39-7 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
7,7-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h9,12H,5-8,10H2,1-4H3 |
Clave InChI |
JKUUPMBZHDPITH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCC=C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)

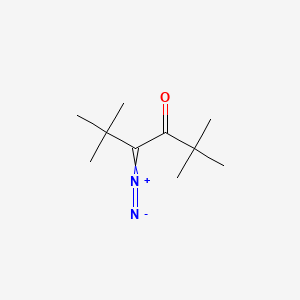
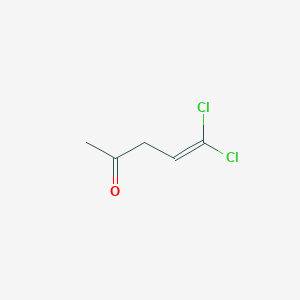

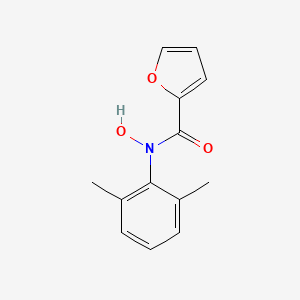


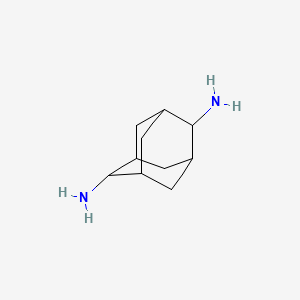


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
